9H-carbazole-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1375472-92-6 |
|---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
9H-carbazole-3-sulfonamide |
InChI |
InChI=1S/C12H10N2O2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H2,13,15,16) |
InChI Key |
OBQSIVXLXFZKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 9h Carbazole 3 Sulfonamide and Its Derivatives
Regioselective Synthesis Approaches to 9H-Carbazole-3-Sulfonamide
The regioselective synthesis of this compound hinges on the controlled introduction of a sulfonyl group at the C3 position of the carbazole (B46965) ring. The most direct approach involves the electrophilic sulfonation or chlorosulfonation of the 9H-carbazole core. The carbazole nucleus is an electron-rich aromatic system, with the C3 and C6 positions being the most electronically activated and sterically accessible for electrophilic substitution.
A common and effective method is the direct chlorosulfonation of 9H-carbazole using chlorosulfonic acid. This reaction typically proceeds with high regioselectivity for the 3 and 6 positions due to the directing influence of the nitrogen atom. By controlling the stoichiometry of the reagents, it is possible to favor the monosubstituted product, 9H-carbazole-3-sulfonyl chloride. This intermediate is then readily converted to the desired this compound by reaction with ammonia (B1221849) or an appropriate amine.
The general reaction scheme is as follows:
Chlorosulfonation: 9H-Carbazole is treated with chlorosulfonic acid, often in a chlorinated solvent like dichloromethane (B109758) or chloroform, at low temperatures to control the reactivity and minimize side reactions.
Amination: The resulting 9H-carbazole-3-sulfonyl chloride is then reacted with an amine source, such as ammonium (B1175870) hydroxide (B78521) or a primary/secondary amine, to yield the corresponding sulfonamide.
Protection of the nitrogen at the 9-position, for instance with an ethyl or tosyl group, can be employed to enhance solubility and potentially influence the regioselectivity of the sulfonation reaction. Subsequent deprotection yields the this compound.
Classical and Modern Coupling Reactions for Sulfonamide Formation
Coupling reactions are instrumental in the synthesis of more complex derivatives of this compound, allowing for the formation of C-N bonds to construct the sulfonamide linkage or to further functionalize the carbazole scaffold.
Ullmann Coupling in Carbazole-Sulfonamide Synthesis
The Ullmann coupling reaction, a copper-catalyzed nucleophilic aromatic substitution, provides a valuable method for the synthesis of N-aryl carbazole derivatives. In the context of carbazole-sulfonamide synthesis, this reaction can be adapted to form the sulfonamide bond itself, although it is more commonly used for N-arylation of the carbazole ring. For instance, a 3-halocarbazole derivative can be coupled with a sulfonamide in the presence of a copper catalyst, a ligand, and a base.
More frequently, the Ullmann reaction is employed to introduce various aryl groups at the 9-position of a pre-formed carbazole-3-sulfonamide. This approach allows for the synthesis of a library of N-substituted derivatives with diverse electronic and steric properties.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 9H-carbazole | 4-Iodoanisole | CuI | 1,10-phenanthroline | K2CO3 | DMF | Reflux | - |
| Carbazole | Aryl Chlorides | Cu2O | N,N'-bis(thiophene-2-ylmethyl)oxalamide | Cs2CO3 | DMSO/MeCN | 140 | Good to Excellent |
This table presents examples of Ullmann-type reactions for the N-arylation of carbazoles, a strategy applicable to carbazole-3-sulfonamide derivatives.
Buchwald–Hartwig Amination for Carbazole Functionalization
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is highly versatile and has been widely applied in the synthesis of carbazole derivatives. It can be utilized in two primary ways for the synthesis of carbazole-3-sulfonamide derivatives:
Formation of the Sulfonamide Linkage: A 3-halocarbazole can be coupled with a primary or secondary sulfonamide. This approach is less common but offers a direct route to the sulfonamide moiety.
Functionalization of the Carbazole Core: More commonly, a 3-aminocarbazole derivative is coupled with a sulfonyl chloride. Alternatively, a 3-halocarbazole can be coupled with an amine, followed by sulfonylation. The Buchwald-Hartwig amination is particularly useful for introducing diverse amine substituents onto the carbazole ring.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and substrate scope.
| Aryl Halide/Sulfonate | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Bromides | Carbazole | Pd(OAc)2 | Various Phosphines | Cs2CO3 | Toluene | - |
| Aryl Perfluorooctanesulfonates | Various Amines | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | - |
This table illustrates general conditions for Buchwald-Hartwig amination reactions that can be adapted for the synthesis of carbazole-sulfonamide derivatives.
Direct Functionalization and Substitution Strategies on the Carbazole Ring
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of carbazole derivatives. These methods avoid the pre-functionalization of the carbazole ring with a leaving group, such as a halogen. For the synthesis of carbazole-3-sulfonamide derivatives, direct C-H sulfonylation would be an ideal approach.
While direct C-H sulfonylation of carbazoles at the C3 position is a developing area, related C-H functionalization reactions, such as acylation and alkylation, have been successfully demonstrated. These reactions often utilize a directing group to achieve high regioselectivity. The nitrogen atom of the carbazole can act as an inherent directing group, guiding the functionalization to the C1 and C8 positions. However, achieving selectivity at the C3 position often requires the installation of a removable directing group at the C4 position or exploiting the inherent electronic properties of the carbazole nucleus under specific reaction conditions.
Microwave-Assisted Synthetic Routes for this compound Derivatives
Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, improve yields, and enhance reaction selectivity. nih.gov The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds, including carbazole derivatives.
For the synthesis of this compound derivatives, microwave heating can be applied to several key steps:
Sulfonamide Formation: The reaction between a sulfonyl chloride and an amine can be significantly accelerated under microwave irradiation, often reducing reaction times from hours to minutes.
Coupling Reactions: Both Ullmann and Buchwald-Hartwig coupling reactions can be performed efficiently under microwave conditions, allowing for rapid diversification of the carbazole-sulfonamide scaffold.
Cyclization Reactions: In the synthesis of more complex, fused-ring systems incorporating the carbazole-sulfonamide motif, microwave heating can promote efficient cyclization.
| Reaction Type | Reactants | Conditions | Reaction Time | Yield (%) |
| Cycloaddition | Tetrahydrocarbazoles, Propargyl Bromide, Aromatic Azides | Conventional vs. Microwave | 6-12 h vs. 5-15 min | 64-94 vs. 72-96 |
| Condensation | 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | Conventional vs. Microwave | 290 min vs. 10-25 min | 78 vs. 97 |
This table compares conventional and microwave-assisted synthesis for reactions involving carbazole and triazole derivatives, highlighting the significant rate enhancement achieved with microwave heating. nih.gov
Fragment Coupling and Macrocyclization Techniques Involving Sulfonamide Linkages
The carbazole-sulfonamide unit can serve as a rigid and versatile building block in the construction of macrocyclic architectures. researchgate.netrsc.org These macrocycles are of interest for their potential applications in host-guest chemistry, molecular recognition, and as supramolecular catalysts.
The synthesis of such macrocycles typically involves a fragment coupling strategy, where two or more pre-functionalized building blocks are linked together in a final cyclization step. The sulfonamide linkage can be pre-installed in the fragments or formed during the macrocyclization process.
Key strategies include:
[1+1] Macrocyclization: A linear precursor containing two reactive ends is cyclized. For example, a carbazole derivative with a sulfonyl chloride at one end and an amine at the other can undergo intramolecular condensation.
[2+2] Macrocyclization: Two identical or different bifunctional fragments are coupled to form the macrocycle. For instance, a bis(sulfonyl chloride) derivative of carbazole can be reacted with a diamine linker.
The high-dilution principle is often employed in these reactions to favor intramolecular cyclization over intermolecular polymerization. The sulfonamide group, with its hydrogen bond donor and acceptor capabilities, can also play a crucial role in directing the pre-organization of the linear precursors, thus facilitating the macrocyclization process.
| Macrocycle Precursor 1 | Macrocycle Precursor 2 | Coupling Reaction | Key Features |
| Carbazole-bis(sulfonyl chloride) | Diamine Linker (e.g., 1,3-xylyldiamine) | Sulfonamide formation | Forms macrocycles with two carbazole and two sulfonamide units. rsc.org |
| Carbazole-bis(amine) | Diacid Chloride Linker | Amide formation | Creates macrocycles with pre-installed sulfonamide groups on the carbazole unit. researchgate.net |
This table outlines fragment coupling strategies for the synthesis of carbazole-sulfonamide-containing macrocycles.
Development of Novel Synthetic Methods for Substituted 9H-Carbazole-3-Sulfonamides
The synthesis of substituted 9H-carbazole-3-sulfonamides often involves multi-step sequences, beginning with the construction of a functionalized carbazole core. A key precursor for the target sulfonamide is 3-aminocarbazole, which can be synthesized through various modern organic chemistry techniques.
One notable method involves a rhodium-catalyzed reaction between N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles. ias.ac.in This process efficiently yields diverse 3-aminocarbazole derivatives, which are direct precursors to the desired sulfonamides. The reaction proceeds through a cascade of transformations, including insertion and electrocyclization, and demonstrates good tolerance for a variety of functional groups. ias.ac.in
The general strategy for constructing the carbazole skeleton has moved beyond traditional methods like the Fischer-Borsche or Cadogan syntheses, which often require harsh conditions. ias.ac.in Modern approaches include transition metal-catalyzed reactions such as C-H activation, annulations, and various cyclization reactions. nih.govrsc.org For instance, palladium-catalyzed intramolecular C-H activation has been employed to create functionalized carbazoles. nih.gov Another innovative strategy is the [4+2] annulation of indoles, considered a highly effective protocol for building the carbazole framework. nih.gov These advanced methods provide access to a wide array of substituted carbazoles that can be further elaborated to sulfonamides.
A common pathway to a 3-sulfonamide derivative would involve:
Synthesis of a 3-amino-9H-carbazole derivative: Utilizing methods like the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with 2-alkenylindoles. ias.ac.in
Diazotization: Conversion of the 3-amino group to a diazonium salt.
Sulfonylation: Reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst (the Meerwein reaction) to form a sulfonyl chloride.
Amination: Reaction of the resulting 9H-carbazole-3-sulfonyl chloride with ammonia or a primary/secondary amine to yield the final sulfonamide.
The table below summarizes a selection of novel synthetic strategies applicable to the formation of substituted carbazole precursors.
| Method | Catalyst/Reagent | Key Features | Typical Yields |
| Rhodium-Catalyzed Annulation | Rh₂(OAc)₄ | Forms 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles. ias.ac.in | Good to Excellent ias.ac.in |
| Palladium-Catalyzed C-H Activation | Pd(PPh₃)₂Cl₂ / CuI | Chemo- and regioselective synthesis of functionalized carbazoles. nih.gov | Moderate nih.gov |
| [4+2] Annulation | Brønsted acid ionic liquid | Effective indole-to-carbazole synthesis. nih.gov | Not specified |
| Intramolecular C-H Amination | Blue LEDs / Photoredox Catalyst | Constructs carbazole ring from sulfilimines. nih.gov | Up to 99% nih.gov |
Yield Optimization and Reaction Condition Control in this compound Synthesis
Optimizing the yield and controlling the reaction conditions are paramount in the synthesis of this compound. This involves a systematic study of parameters for each key step, from the formation of the carbazole ring to the final sulfonylation and amination steps.
In the construction of the carbazole nucleus itself, significant optimization efforts have been documented. For example, in the synthesis of carbazoles via intramolecular C-H amination, a screening of catalysts, light sources, and solvents revealed that blue LEDs provided a quantitative yield for certain substrates, outperforming rhodium catalysts. nih.gov The reaction time was also a critical factor, with sulfilimine precursors showing higher reactivity and yield compared to azide (B81097) precursors under similar conditions. nih.gov
For the crucial sulfonylation step, general protocols for the synthesis of sulfonamides offer insights into optimization. The choice of catalyst is vital in modern cross-coupling methods. For instance, Pd-catalyzed sulfonamidation of aryl halides or nonaflates has been optimized by selecting specific palladium precursors like [Pd₂(dba)₃] and phosphine ligands (e.g., t-BuXPhOS) in combination with an appropriate base (K₃PO₄) and solvent (tert-amyl alcohol). ekb.eg While these conditions are for general sulfonamide synthesis, they provide a strong starting point for optimizing the synthesis of this compound from a corresponding halo-carbazole precursor.
The table below details optimization parameters for a representative carbazole synthesis, highlighting the influence of various factors on the reaction yield.
| Entry | Catalyst | Light Source | Solvent | Yield (%) |
| 1 | Ru(bpy)₃(PF₆)₂ | White Light | THF | 85 nih.gov |
| 2 | fac-Ir(ppy)₃ | White Light | THF | 91 nih.gov |
| 3 | Ru(bpy)₃(PF₆)₂ | Blue LEDs | THF | 99 nih.gov |
| 4 | Ru(bpy)₃(PF₆)₂ | Blue LEDs | Dioxane | 93 nih.gov |
| 5 | Ru(bpy)₃(PF₆)₂ | Blue LEDs | CH₃CN | 88 nih.gov |
| 6 | None | Blue LEDs | THF | 25 nih.gov |
| 7 | Ru(bpy)₃(PF₆)₂ | None | THF | <5 nih.gov |
Data adapted from a study on photocatalytic carbazole synthesis, demonstrating the impact of catalyst and light source on yield. nih.gov
Control over reaction conditions such as temperature, concentration, and reaction time is essential. For instance, Friedel-Crafts acylation reactions on the carbazole ring, a common method for introducing functional groups, often require careful temperature control (e.g., 0-5 °C) to prevent side reactions and ensure regioselectivity. uobaghdad.edu.iq Similarly, in the final amination of the sulfonyl chloride, maintaining a low temperature and controlled addition of the amine can be critical to prevent degradation and maximize the yield of the desired this compound.
Structure Activity Relationship Sar Studies of 9h Carbazole 3 Sulfonamide Analogs
Impact of N-Substitution on the Carbazole (B46965) Nitrogen Atom
The nitrogen atom at the 9-position (N-9) of the carbazole ring is a common site for chemical modification, and substitutions at this position have been shown to significantly impact the properties of the resulting analogs. researchgate.netresearchgate.net The introduction of various functional groups at N-9 can alter the molecule's electronic properties, solubility, and spatial arrangement, thereby influencing its biological activity. nih.govresearchgate.net
Research has shown that the nature of the substituent at the N-9 position is crucial for activities such as neuroprotection and antiproliferative effects. nih.gov For instance, studies on N-substituted pyrrolocarbazoles demonstrated potent inhibition of pim-kinase activity, which is relevant to cancer therapy. nih.gov The presence of a substituent at the N-9 position is often considered essential for specific biological activities. nih.gov Modifications can range from simple alkyl groups to more complex aromatic and heterocyclic moieties. researchgate.net Replacing alkyl groups with entities like phenyl, methoxyphenyl, or triphenylamine (B166846) can tune the compound's Highest Occupied Molecular Orbital (HOMO) level. researchgate.net
In the context of anticancer agents, a series of N-substituted carbazole imidazolium (B1220033) salt derivatives were synthesized to investigate their cytotoxic activity. nih.gov The findings indicated that the length of the alkyl chain linking the carbazole ring to an imidazole (B134444) ring at the N-9 position was an important factor for antitumor activity. nih.gov Specifically, straight-chain alkyl groups such as propyl, butyl, and pentyl were used as linkers, demonstrating that this structural parameter can modulate cytotoxic efficacy. nih.gov Furthermore, introducing water-soluble groups at the N-9 position of carbazole sulfonamides has been a successful strategy to improve the physicochemical properties of these compounds, leading to analogs with strong in vitro antiproliferative and in vivo antitumor activity. nih.gov
| N-9 Substituent Type | Impact on Properties/Activity | Research Context |
| Alkyl Chains (as linkers) | Chain length influences antitumor activity. nih.gov | Anticancer (Carbazole imidazolium salts) nih.gov |
| Phenyl, Methoxyphenyl | Tunes the HOMO energy level of the molecule. researchgate.net | Materials Science researchgate.net |
| Pyrrolocarbazoles | Potent inhibitors of pim-kinase activity. nih.gov | Anticancer nih.gov |
| Water-Solubilizing Groups | Improves physicochemical properties and leads to potent antitumor activity. nih.gov | Anticancer (Carbazole sulfonamides) nih.gov |
| Imidazole/Triazole Moieties | Can enhance antibacterial or antifungal efficacy. nih.gov | Antimicrobial nih.gov |
Influence of Substituents at the Carbazole 3-Position on Research Outcomes
The 3-position of the carbazole ring system is a key site for substitution, directly adjacent to the nitrogen-containing five-membered ring. Modifications at this position, where the sulfonamide group is attached in the parent compound, can profoundly affect the molecule's electronic distribution and ability to interact with biological targets.
The carbazole molecule can be readily functionalized at the 3, 6, and 9 positions. researchgate.net Research on 3,6-disubstituted carbazoles has been conducted to understand the effects of conjugation on the molecule's triplet energy, a key property in optoelectronic materials. nih.govresearchgate.netrsc.org Studies revealed that substituting phenyl moieties at the 3,6-positions results in a lower triplet energy compared to the parent carbazole. nih.govrsc.org This is attributed to the reduced aromaticity of the five-membered heterocyclic ring in carbazole, which in turn lessens the conjugation effect with the neighboring benzene (B151609) rings. nih.govrsc.org
Structural Modifications and Their Effect on Molecular Interactions
The sulfonamide moiety (-SO₂NH₂) is a critical functional group in medicinal chemistry and is responsible for the therapeutic effects of many compounds. researchgate.net It is a key structural feature in numerous drugs, exhibiting a wide range of pharmacological activities, including antibacterial and anticancer effects. researchgate.netnih.gov The sulfonamide group acts as a versatile building block that can engage in crucial hydrogen bonding interactions with biological targets. nih.gov
In the context of carbazole derivatives, the sulfonamide group is integral to their activity as potential anticancer agents. nih.govnih.gov The nitrogen atom of the sulfonamide can be unsubstituted or substituted with various groups, which alters the molecule's properties. For example, in the crystal structure of N-(2,6-dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide, the sulfonamide group participates in N—H⋯O hydrogen bonds, which help assemble the molecules into a stable three-dimensional network. nih.gov This ability to form directed hydrogen bonds is often crucial for the high-affinity binding of a drug to its target receptor or enzyme.
The sulfonamide functional group is a structural analogue of p-aminobenzoic acid (PABA) and can act as a competitive antagonist for the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for folic acid synthesis and subsequent DNA production. researchgate.netnih.gov This mechanism is the basis for the antibacterial action of sulfa drugs. While the specific mechanisms for carbazole sulfonamides may differ, particularly in cancer treatment, the electronic and hydrogen-bonding properties of the sulfonamide group remain central to their molecular interactions. nih.govnih.gov
The size and length of substituents, particularly alkyl chains, play a significant role in determining the biological activity of carbazole derivatives. The length of an alkyl chain can influence a molecule's hydrophobicity, conformational flexibility, and ability to fit into a binding pocket.
Research on novel N-substituted carbazole imidazolium salts found that the length of the alkyl chain acting as a linker between the carbazole and imidazole moieties was a key determinant of their antitumor activity. nih.gov This suggests that an optimal chain length is required to position the two ring systems correctly for interaction with the biological target or to achieve the right balance of physicochemical properties for cellular uptake. Similarly, in other chemical systems, the length of alkyl chains on surfactants has been shown to have a remarkable effect on their catalytic efficiency, indicating that chain length is a fundamental parameter in controlling molecular interactions. nih.gov
| Structural Modification | Effect on Molecular Properties/Interactions | Example Context |
| Alkyl Chain Length | Influences hydrophobicity and spatial orientation; optimal length is critical for activity. nih.gov | Linker between carbazole and imidazole rings in antitumor agents. nih.gov |
| Functional Group Size | Steric bulk can enhance binding or provide stability. nih.gov | Bulky N-substituents associated with neuroprotective activity. nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. nih.gov Chiral molecules can exist as enantiomers, which are non-superimposable mirror images that can have vastly different biological activities, metabolic profiles, and toxicities. nih.gov This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. nih.govnih.gov
For carbazole derivatives, isomeric forms can exhibit distinct properties. The presence of even minor carbazole isomeric impurities has been shown to have a dramatic effect on the photophysical properties of the material, such as inducing ultralong organic phosphorescence. nih.gov This demonstrates that structurally similar isomers can have profoundly different behaviors. While specific studies on the stereochemistry of 9H-carbazole-3-sulfonamide are not detailed in the provided context, the general principles of stereochemistry are highly relevant. nih.govnih.gov
If a chiral center is introduced into the carbazole-sulfonamide scaffold, either on the carbazole core, the sulfonamide substituent, or any other side chain, it would be expected that the resulting enantiomers would display different biological activities. nih.gov One enantiomer may fit perfectly into a target's binding site, while the other may bind weakly or not at all. nih.gov Therefore, controlling the stereochemistry is crucial for developing potent and selective therapeutic agents. nih.gov
Positional Isomerism and Substituent Placement in Carbazole-Sulfonamide Systems
Studies on other complex molecules have demonstrated the importance of positional isomerism. For instance, structural isomers of 9-(pyridin-2-yl)-9H-carbazole, where the substitution pattern on a central pyridine (B92270) core was varied, showed different performance levels when used as host materials in OLEDs. korea.ac.kr Similarly, establishing analytical methods to accurately identify positional isomers is critical in other fields, such as for synthetic cannabinoids, where only specific isomers may be subject to legal control due to their differing activities. teikyo.jp The presence of isomeric impurities in commercial carbazole sources has been found to significantly alter the material's properties, underscoring the impact of isomeric form. nih.govresearchgate.net Therefore, the precise placement of the sulfonamide group on the 9H-carbazole core is a critical design element that defines a specific compound and its potential therapeutic utility.
Rational Design Principles for Modulating Specific Molecular Activities
The rational design of this compound analogs has been primarily focused on enhancing their efficacy as anticancer agents. The core strategy revolves around modifying the carbazole sulfonamide scaffold to optimize its interaction with specific molecular targets, most notably tubulin. nih.govmdpi.com These compounds have been developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site, leading to cell cycle arrest and apoptosis. nih.gov Key principles in their design involve strategic modifications at three main positions: the N-9 position of the carbazole ring, the aromatic ring attached to the sulfonamide nitrogen, and the carbazole nucleus itself to improve physicochemical properties like water solubility. nih.govresearchgate.net
A central tenet in the design of these analogs is the essential role of the 3,4,5-trimethoxyphenyl (TMP) group attached to the sulfonamide moiety. bohrium.commdpi.com This group is a well-established pharmacophore for tubulin inhibition, and its presence is considered critical for potent anti-proliferative activity. bohrium.commdpi.com Consequently, medicinal chemistry efforts have concentrated on modifying other parts of the molecule while retaining the TMP group to fine-tune activity and improve drug-like properties.
One of the most significant areas of modification has been the N-9 position of the carbazole ring. Structure-activity relationship (SAR) studies have demonstrated that substitution at this position has a profound impact on cytotoxic activity. Analogs with small alkyl groups, such as methyl or ethyl, at the N-9 position consistently show greater potency than the unsubstituted (N-H) parent compound. This suggests that the N-9 substituent plays a crucial role in the molecule's interaction with its biological target or affects its cellular uptake and stability.
| Compound ID | N-9 Substituent | Antiproliferative Activity IC50 (nM) against CEM leukemia cells |
| 11c | -H | >1000 |
| 11b | -CH₃ | 62 |
| 11a | -CH₂CH₃ | 56 |
This table illustrates the effect of substitution at the N-9 position of the carbazole ring on anticancer activity.
Another major challenge and a key focus of rational design has been the poor water solubility of the initial lead compounds. nih.gov Low aqueous solubility can severely limit bioavailability and hinder in vivo efficacy. To overcome this, researchers have rationally designed derivatives with improved physicochemical properties. nih.gov One successful strategy involves introducing hydrophilic groups onto the carbazole scaffold. For instance, the synthesis of 7-hydroxy-substituted carbazole sulfonamides allows for the subsequent creation of water-soluble phosphate (B84403) prodrugs. nih.gov This approach aims to enhance solubility and in vivo performance without compromising the compound's intrinsic antiproliferative power. nih.gov
Studies have shown that specific N-substituted derivatives can exhibit both strong in vitro antiproliferative activity and significant in vivo antitumor effects. nih.gov For example, compound 3h showed notable efficacy in xenograft mouse models. nih.gov Furthermore, the water-soluble phosphate prodrug 4c was found to be more potent in vivo than the established anticancer agent CA-4P, inhibiting tumor growth by 71.7% at a lower dose. nih.gov This highlights the success of rationally incorporating water-solubilizing moieties to generate promising antitumor agents for further development. nih.gov
| Compound ID | Key Structural Modification | In Vivo Antitumor Activity (HepG2 Xenograft Model) |
| 3h | N-(2-methoxy-5-((4-methylpiperazin-1-yl)methyl)pyridin-3-yl) substituent | Demonstrated efficacy in both subcutaneous and orthotopic models |
| 3v | N-(2-((dimethylamino)methyl)-6-methoxypyridin-3-yl) substituent | 54.5% tumor growth reduction at 50 mg/kg |
| 4c | 7-hydroxy substitution converted to a water-soluble phosphate prodrug | 71.7% tumor growth inhibition at 25 mg/kg |
This table presents research findings on rationally designed carbazole sulfonamide analogs with improved in vivo antitumor activity.
Target-Oriented Design: The scaffold is optimized for interaction with the colchicine binding site of tubulin. nih.gov
N-9 Position Substitution: Introduction of small alkyl groups at the N-9 position enhances cytotoxic potency.
Retention of the TMP Moiety: The 3,4,5-trimethoxyphenyl group is maintained as an essential pharmacophore for tubulin inhibition. bohrium.com
Improvement of Physicochemical Properties: A primary goal is to increase water solubility through the addition of hydrophilic groups or the creation of prodrugs to improve in vivo efficacy. nih.gov
These principles have successfully guided the development of novel carbazole sulfonamide derivatives with potent anticancer activity and improved drug-like properties. nih.govnih.gov
Mechanistic Investigations at the Molecular and Cellular Levels for 9h Carbazole 3 Sulfonamide Derivatives
Elucidation of Molecular Target Interactions (excluding clinical mechanisms)
Derivatives of 9H-carbazole-3-sulfonamide have been the subject of extensive research to understand their mechanisms of action at the molecular and cellular levels. These investigations have revealed that these compounds interact with several key cellular targets, leading to the disruption of essential processes in cancer cells.
Tubulin Binding and Polymerization Inhibition Studies
A primary mechanism of action for many this compound derivatives is their interaction with tubulin, a critical protein for microtubule formation and dynamics. These compounds have been shown to inhibit tubulin polymerization, a process vital for cell division, intracellular transport, and maintenance of cell structure.
Research has demonstrated that certain azaheterocyclic carbazole (B46965) sulfonamides exhibit significant cytotoxicity. For instance, N-(2,6-dimethoxypyridine-3-yl)-9-ethyl- and 9-methylcarbazole-3-sulfonamide have shown potent cytotoxic effects with IC50 values of 122 nM and 101 nM, respectively. researchgate.net The derivative N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide, also known as IG-105, has been identified as a novel tubulin ligand. nih.gov It displays potent activity against a range of human leukemia and solid tumors with IC50 values between 0.012 and 0.298 µmol/L. nih.gov
Molecular modeling and experimental studies suggest that these carbazole derivatives bind to the colchicine-binding site on β-tubulin. nih.govnih.gov This binding event disrupts the assembly of α- and β-tubulin into microtubules, thereby inhibiting their polymerization. nih.govnih.gov The disruption of microtubule dynamics ultimately interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.
Table 1: Cytotoxicity of Selected this compound Derivatives
| Compound | IC50 (nM) | Cell Lines/Tumor Types | Reference |
| N-(2,6-dimethoxypyridine-3-yl)-9-ethylcarbazole-3-sulfonamide | 122 | Not specified | researchgate.net |
| N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105) | 101 | Not specified | researchgate.net |
| IG-105 | 12 - 298 | Human leukemia and solid tumors (breast, liver, prostate, lung, skin, colon, and pancreas) | nih.gov |
Investigations of Cell Cycle Arrest Mechanisms
The inhibition of tubulin polymerization by this compound derivatives directly leads to disruptions in the cell cycle. By interfering with the formation of the mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. mdpi.com
This G2/M arrest is a well-documented consequence of treatment with microtubule-destabilizing agents. researchgate.net The cell cycle checkpoint machinery detects the improperly formed mitotic spindle and halts progression into mitosis, preventing cell division. Studies have shown that treatment with these carbazole derivatives leads to a significant accumulation of cells in the G2/M phase. mdpi.com
The mechanism of this cell cycle arrest involves the modulation of key regulatory proteins. For instance, treatment with these compounds can lead to altered levels of cyclin B1 and a reduction in the expression of cyclin-dependent kinase 1 (CDK1). nih.govdonga.ac.krfrontiersin.org The cyclin B1/CDK1 complex is a crucial driver of entry into mitosis, and its inhibition prevents cells from proceeding through the G2/M checkpoint. frontiersin.org
Table 2: Effect of Carbazole Derivatives on Cell Cycle Progression
| Compound | Concentration | Cell Line | % of Cells in G2/M Phase (Treated) | % of Cells in G2/M Phase (Control) | Reference |
|---|---|---|---|---|---|
| Quinazoline Sulfonate (BS1) | 6 µM | U-251 | 90.68 | 27.78 | mdpi.com |
Apoptosis Induction Pathways and Molecular Signatures (e.g., p53 pathway, bcl-2 phosphorylation)
Following prolonged cell cycle arrest at the G2/M phase, cells treated with this compound derivatives often undergo programmed cell death, or apoptosis. nih.gov This process is a key mechanism by which these compounds exert their anticancer effects.
One of the central pathways implicated in the induction of apoptosis by these derivatives is the p53 signaling pathway. The tumor suppressor protein p53 can be activated in response to cellular stress, including the disruption of microtubule dynamics. nih.gov Activated p53 can then trigger the apoptotic cascade. nih.gov Studies on the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) have shown that it enhances the phosphorylation of p53 at Ser15, leading to its activation and subsequent apoptosis in melanoma cells. nih.gov
The activation of apoptosis by these compounds also involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. nih.govyoutube.com The carbazole sulfonamide derivative IG-105 has been shown to cause the inactivation of the anti-apoptotic protein Bcl-2. nih.gov This inactivation can occur through mechanisms such as phosphorylation. The downregulation of anti-apoptotic proteins like Bcl-2, coupled with the potential upregulation of pro-apoptotic proteins, shifts the cellular balance towards apoptosis. This ultimately leads to the activation of caspases, the executioner enzymes of apoptosis, which dismantle the cell. nih.govnih.gov
Inhibition of Topoisomerase I Activity
In addition to their effects on tubulin, some 9H-carbazole derivatives have been found to inhibit the activity of topoisomerase I. nih.gov Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Its inhibition leads to the accumulation of DNA damage and can trigger cell death.
Studies on 5,8-Dimethyl-9H-carbazole derivatives have demonstrated their ability to selectively inhibit human topoisomerase I. nih.govnih.gov In vitro assays confirmed that these compounds interfere with the enzymatic activity of topoisomerase I. nih.gov While specific IC50 values for the direct inhibition of the enzyme are not detailed in the provided search results, the cytotoxic IC50 values for these compounds against cancer cell lines highlight their potent anti-proliferative effects, which are, at least in part, attributable to topoisomerase I inhibition. For example, two such derivatives, designated as compound 3 and compound 4, exhibited significant anticancer activity against the triple-negative breast cancer cell line MDA-MB-231. nih.gov
Table 3: Cytotoxic Activity of Topoisomerase I-Inhibiting 5,8-Dimethyl-9H-carbazole Derivatives
| Compound | Cell Line | Cytotoxic IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3 | MDA-MB-231 | 1.44 ± 0.97 | nih.gov |
| Compound 4 | MDA-MB-231 | 0.73 ± 0.74 | nih.gov |
Modulation of GTPase Activity (e.g., Rac1 protein)
Emerging evidence suggests that some carbazole derivatives can modulate the activity of small GTPases, such as Rac1. nih.gov Rac1 is a member of the Rho family of GTPases and is a key regulator of the actin cytoskeleton, cell motility, and cell proliferation. researchgate.netnih.gov Its aberrant activation is associated with cancer metastasis. researchgate.net
The carbazole derivative EHop-016 has been identified as a novel and potent inhibitor of Rac1 activity, with an IC50 of 1.1 µM. researchgate.netnih.gov This compound functions by inhibiting the interaction of Rac1 with its upstream activators, the guanine (B1146940) nucleotide exchange factors (GEFs), such as Vav2. medchemexpress.comnih.gov By preventing this interaction, EHop-016 blocks the activation of Rac1 and its downstream signaling pathways, including the activation of p21-activated kinase 1 (PAK1). nih.govmedchemexpress.com This leads to a reduction in lamellipodia formation and inhibits cancer cell migration. medchemexpress.comselleckchem.com The study of EHop-016 and its analogues provides a clear link between the carbazole scaffold and the modulation of Rac GTPase activity. nih.gov
Table 4: Inhibitory Activity of the Carbazole Derivative EHop-016 against Rac1
| Compound | Target | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|
| EHop-016 | Rac1 | 1.1 | MDA-MB-435 | researchgate.netnih.govselleckchem.com |
Research into Antioxidant Mechanisms
In addition to their anticancer activities, various 9H-carbazole derivatives have been investigated for their antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in numerous diseases. Antioxidants can neutralize these harmful free radicals.
The antioxidant potential of carbazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. medchemexpress.comnih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical.
Several studies have synthesized and tested new carbazole derivatives, demonstrating their capacity to scavenge these radicals. For example, a series of newly synthesized carbazole derivatives were evaluated using the DPPH test, with some compounds showing promising antioxidant effects. researchgate.net The antioxidant activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 5: Antioxidant Activity of Selected 9H-Carbazole Derivatives (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| Compound 2 | 27.95 | researchgate.net |
| Compound 3 | 25.74 | researchgate.net |
| Ascorbic Acid (Control) | 31.95 | researchgate.net |
Fundamental Antimicrobial Action Mechanisms (e.g., membrane permeability, enzymatic inhibition)
The fundamental antimicrobial action of this compound derivatives is believed to stem from their ability to compromise the structural and functional integrity of microbial cells. The lipophilic nature of the carbazole nucleus combined with the polar sulfonamide group creates an amphipathic structure that may facilitate interaction with and disruption of the microbial cell membrane. Furthermore, these compounds are being investigated for their potential to inhibit key microbial enzymes, thereby disrupting critical metabolic pathways.
Membrane Permeability
One of the proposed mechanisms for the antimicrobial activity of carbazole derivatives is the alteration of microbial membrane permeability. The carbazole moiety can intercalate into the lipid bilayer of the cell membrane, leading to a loss of its structural integrity. This disruption can result in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. While specific studies on this compound derivatives are limited, the principle of membrane disruption by lipophilic heterocyclic compounds is a well-established antimicrobial strategy. Research on related carbazole compounds has shown evidence of improved membrane permeability, suggesting that this could be a key aspect of their bactericidal action.
Enzymatic Inhibition
Another critical avenue of antimicrobial action for this compound derivatives is the inhibition of essential microbial enzymes. The sulfonamide group is a well-known pharmacophore in antimicrobial drugs, famously targeting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to the cessation of folate synthesis and subsequent disruption of DNA, RNA, and protein synthesis.
While direct evidence for the specific enzymatic targets of this compound derivatives is still emerging, the structural similarity to other sulfonamide-based inhibitors suggests a potential for targeting key enzymes in microbial metabolic pathways. The carbazole portion of the molecule can enhance binding affinity and specificity to the active site of target enzymes, potentially leading to more potent inhibition.
Below is a table summarizing the observed antimicrobial activities of various carbazole derivatives, which provides a basis for understanding the potential of the this compound class.
| Compound Class | Organism(s) | Observed Effect | Reference |
| Carbazole-Sulfonamide Hybrids | Various Bacteria | Antimicrobial Activity | N/A |
| Carbazole-Oxadiazole Derivatives | Various Bacteria | Antimicrobial Activity | N/A |
| N-substituted Carbazoles | S. aureus, B. subtilis, E. coli | Antibacterial Activity | N/A |
This table is for illustrative purposes and highlights the general antimicrobial potential of carbazole derivatives. Specific data on this compound derivatives' impact on membrane permeability and enzyme inhibition is a subject of ongoing research.
Computational and Theoretical Chemistry Studies of 9h Carbazole 3 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) has been extensively utilized to investigate the electronic and structural properties of carbazole (B46965) sulfonamides. These calculations provide a deeper understanding of the molecular geometry, electronic distribution, and reactivity of these compounds.
Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com For instance, in a study of thiazole (B1198619) azo dyes, the HOMO-LUMO splittings were used to infer the relative reactivity of different derivatives. mdpi.com
Furthermore, DFT calculations are used to simulate spectroscopic properties, such as IR and UV-VIS spectra, which can then be compared with experimental data to validate the computational models. researchgate.net For example, a study on 9-p-tolyl-9H-carbazole-3-carbaldehyde used DFT to compute its optimized geometry and harmonic vibrational frequencies, which were then correlated with experimental FT-IR and FT-Raman spectra. nih.gov
The structural parameters, such as bond lengths and bond angles, of carbazole derivatives have also been analyzed using DFT. A good correlation between theoretically predicted and experimental structural parameters is often observed. researchgate.net These computational studies can also shed light on intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of these compounds. nih.gov
Table 1: Selected DFT-Calculated Electronic Properties of Carbazole Derivatives
| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
| Carbazole-based dyes | -5.5 to -5.2 | -2.5 to -2.2 | ~3.0 | B3LYP/6-31G(d) |
| Thiazole azo dyes | Varies | Varies | < 2.0 | B3LYP/6-311++G** |
| Benzo[a]carbazole | -5.3 | -1.5 | 3.8 | DFT |
Note: The values in this table are illustrative and represent typical ranges found in the literature for carbazole derivatives. Actual values for 9H-carbazole-3-sulfonamide may vary.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein.
Several studies have employed molecular docking to investigate the binding modes of carbazole sulfonamides with various protein targets. For instance, N-(2,6-dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide has been identified as a novel tubulin ligand. nih.govnih.gov Docking studies have shown that this compound binds to the colchicine (B1669291) pocket of tubulin, thereby inhibiting microtubule assembly. nih.govnih.gov This interaction is a key mechanism for its potent anticancer activity. nih.govnih.gov
The accuracy of docking simulations is often validated by comparing the predicted binding mode with experimentally determined structures or by redocking a known ligand into the active site of the protein. nih.govmdpi.com The binding affinity and interactions of the ligands are predicted, and key interactions such as hydrogen bonds and hydrophobic interactions are identified. nih.gov For example, in a study of carbazole carboxamide-based BTK inhibitors, molecular docking was used to predict the binding affinity and interactions of the compounds with the target protein. nih.govmdpi.com
Molecular docking studies have also been instrumental in the design of new carbazole derivatives with improved biological activity. By understanding the structure-activity relationship at the molecular level, researchers can modify the chemical structure of the lead compound to enhance its binding affinity and selectivity for the target protein. jchr.orgnih.gov For example, docking studies on novel 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles/thiazolidinones were performed to investigate their binding mode toward the VEGFR-2-KDR receptor. tandfonline.com
Table 2: Examples of Molecular Docking Studies on Carbazole Sulfonamide Derivatives
| Compound/Derivative | Protein Target | Key Findings |
| N-(2,6-dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide | Tubulin | Binds to the colchicine pocket, inhibiting microtubule assembly. nih.govnih.gov |
| Carbazole carboxamide derivatives | Bruton's tyrosine kinase (BTK) | Predicted binding affinity and interactions, guiding the design of more potent inhibitors. nih.govmdpi.com |
| Triazole benzene (B151609) sulfonamide derivatives | Human Carbonic Anhydrase IX | Predicted binding affinity and H-bond interactions. nih.gov |
| 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles/thiazolidinones | VEGFR-2-KDR | Investigated the binding mode to understand cytotoxic activity. tandfonline.com |
In Silico Prediction of Molecular Behavior and Properties (excluding ADME/Toxicity related to clinical use)
In silico methods are employed to predict a wide range of molecular behaviors and properties of this compound and its analogs, moving beyond simple structural and electronic characteristics. These predictions are valuable in the early stages of drug discovery and materials science for screening and prioritizing compounds for synthesis and further testing.
Computational tools can predict various physicochemical properties that influence a molecule's behavior. For instance, software like Molinspiration and admetSAR can be used to calculate properties such as logP (lipophilicity), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. pharmainfo.in These parameters are often used to assess the "drug-likeness" of a compound based on empirical rules like Lipinski's Rule of Five. pharmainfo.in
Furthermore, in silico methods can predict the biological activity of novel compounds. Programs like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities based on the structural formula of a compound. pharmainfo.in In a study on novel N-(hydrazinoacetyl)-carbazole derivatives, PASS was used to predict their biological activity profiles. pharmainfo.in
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For example, MD simulations have been used to study the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net These simulations can reveal the flexibility of the ligand and the protein's active site, providing a more realistic picture of the binding interactions. nih.gov
Studies on Intramolecular Charge Transfer and Non-Linear Optical (NLO) Properties
The unique electronic structure of the carbazole moiety makes its derivatives, including this compound, interesting candidates for applications in materials science, particularly in the field of non-linear optics (NLO). These properties are closely linked to the phenomenon of intramolecular charge transfer (ICT).
ICT occurs in molecules that have an electron-donating group and an electron-accepting group connected by a π-conjugated system. ciac.jl.cn Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state. ciac.jl.cn The carbazole unit can act as an electron donor. ciac.jl.cn The extent of ICT is influenced by the nature of the donor and acceptor groups, the length and nature of the conjugated bridge, and the polarity of the solvent. rsc.org For instance, studies on donor-acceptor luminophores with a carbazole linker have shown that the emission properties are strongly dependent on solvent polarity, which is a hallmark of ICT. rsc.org
The NLO properties of organic materials are of great interest for applications in optical communication, data storage, and optical switching. jhuapl.edu Molecules with significant ICT character often exhibit large second-order NLO responses (hyperpolarizability). researchgate.net Theoretical calculations, often using DFT, are employed to predict the NLO properties of carbazole derivatives. mdpi.com These calculations can determine the dipole moment, polarizability, and first and second hyperpolarizabilities. researchgate.net Studies on azo sulfonamide derivatives have shown a correlation between a low HOMO-LUMO energy gap and high hyperpolarizability, indicating that charge transfer within the molecule enhances its NLO properties. researchgate.net
Experimental techniques such as the Z-scan method are used to measure the NLO properties of carbazole-based compounds. du.ac.irdu.ac.ir These studies have revealed that some carbazole derivatives exhibit significant nonlinear absorption and refraction, making them potential candidates for optical limiting and other photonic applications. du.ac.irdu.ac.ir
Quantitative Structure-Activity Relationship (QSAR) Modeling for 9H-Carbazole-3-Sulfonamides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the structural requirements for a particular biological activity and for predicting the activity of new, unsynthesized compounds. nih.govmdpi.com
Several QSAR studies have been conducted on carbazole and sulfonamide derivatives to elucidate the structural features that govern their biological activities. nih.govmdpi.comresearchgate.net For instance, a 3D-QSAR study on a series of carbazole carboxamide derivatives as BTK inhibitors led to the development of CoMFA and CoMSIA models with high predictive power. nih.govmdpi.com These models provided contour maps that visualized the regions where steric bulk, electrostatic interactions, and other properties were favorable or unfavorable for activity. nih.govmdpi.com
The general workflow of a QSAR study involves the selection of a dataset of compounds with known biological activities, the generation of 3D structures and their alignment, the calculation of molecular descriptors (e.g., steric and electrostatic fields in CoMFA), and the development of a statistical model using methods like Partial Least Squares (PLS). jmaterenvironsci.com The predictive ability of the QSAR model is then validated using a test set of compounds that were not used in the model development. jmaterenvironsci.com
While specific QSAR studies solely focused on 9H-carbazole-3-sulfonamides are not extensively reported, the principles and methodologies from studies on related carbazole and sulfonamide series are directly applicable. researchgate.net These studies can guide the design of new this compound derivatives with enhanced biological activities by identifying the key structural modifications that are likely to improve their potency and selectivity. researchgate.net
Research on Derivatives and Analogs of 9h Carbazole 3 Sulfonamide
N-Substituted Carbazole-Sulfonamide Hybrids
A significant area of research has focused on the synthesis and evaluation of N-substituted carbazole-sulfonamide derivatives. These modifications primarily involve the substitution at the nitrogen atom of the sulfonamide group or the carbazole (B46965) ring.
Studies have shown that introducing N-acyl and N-alkyl substituents to the carbazole sulfonamide scaffold can lead to compounds with improved aqueous solubility and potent anti-proliferative activities. researchgate.netnih.gov For instance, a series of N-acyl- and N-alkyl-substituted carbazole sulfonamide derivatives were designed and synthesized, with many exhibiting good water solubility and strong in vitro and in vivo inhibitory activity against tumor growth. researchgate.net Structure-activity relationship (SAR) studies revealed that hybrids with shorter alkyl chains and smaller functional groups at the N-position of the sulfonamide moiety were generally more effective as cytotoxic agents. researchgate.net
In one study, the optimization of a lead compound, IG-105, on the carbazole ring resulted in five series of new carbazole sulfonamide derivatives. nih.gov These compounds were evaluated for their antiproliferative activity against several cancer cell lines, with some exhibiting significantly greater activity than the parent compound. nih.gov
Another area of investigation involves the synthesis of N-arylsulfonyl carbazoles. researchgate.netnih.gov A set of structurally diverse synthetic carbazoles were screened for their anticancer activities, and it was found that those with an N-substituted sulfonyl group demonstrated better anticancer activity. researchgate.net Specifically, N-arylsulfonyl substituted carbazoles showed significant antiproliferative ability. nih.gov
Table 1: Examples of N-Substituted Carbazole-Sulfonamide Hybrids and their Reported Activities
| Compound ID | Substitution | Reported Activity | Reference(s) |
|---|---|---|---|
| 4c | Sodium 6-(N-(2,6-dimethoxypyridin-3-yl) sulfamoyl)-9-methyl-9H-carbazol-2-yl phosphate (B84403) | Inhibited human HepG2 xenograft mouse tumor growth by 71.7% at 25 mg/kg. | researchgate.netnih.gov |
| 3v | N-substituted carbazole sulfonamide derivative | Reduced human HepG2 xenograft mouse tumor growth by 54.5% at 50 mg/kg. | nih.gov |
| 7b·HCl | N-substituted carbazole sulfonamide derivative | Showed a tumor growth inhibition rate of 54.6% at 20 mg/kg. | nih.gov |
| 9c·HCl | N-substituted carbazole sulfonamide derivative | Resulted in 61.1% tumor inhibition at a dose of 10 mg/kg. | nih.gov |
| 8h | N-arylsulfonyl carbazole | Showed potent anticancer effects on Capan-2 cells by inducing apoptosis and cell cycle arrest. | researchgate.netnih.gov |
Carbazole-Sulfonamide Conjugates and Heterocycle-Linked Derivatives
The conjugation of the carbazole-sulfonamide core with various heterocyclic moieties has been a fruitful strategy for generating novel compounds with diverse biological activities. These hybrid molecules often exhibit properties that are distinct from their individual components.
One notable example is the development of carbazole-triazole-thioether conjugates. A series of novel 1,2,4-triazole (B32235) thioethers containing a carbazole moiety were synthesized and evaluated for their biological activities. researchgate.net Some of these compounds demonstrated excellent antibacterial activities against Xanthomonas axonopodis pv. citri (Xac) in vitro. researchgate.net
Thiazole-linked derivatives of carbazole-sulfonamide have also been explored. The thiazole (B1198619) ring is a versatile standalone moiety that has been incorporated into numerous drugs and biologically active agents. nih.gov The synthesis of novel 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles has been reported, and these compounds have been screened for their in vitro cytotoxic activities. tandfonline.com
Furthermore, the synthesis of carbazoles and carbazole-containing heterocycles has been achieved through various catalytic methods, highlighting the broad interest in this class of compounds. nih.govnih.govresearchgate.netnih.gov
Table 2: Examples of Carbazole-Sulfonamide Conjugates and Heterocycle-Linked Derivatives
| Compound Class | Heterocyclic Moiety | Reported Activity | Reference(s) |
|---|---|---|---|
| Carbazole-Triazole-Thioether Conjugates | 1,2,4-Triazole | Excellent antibacterial activities against Xanthomonas axonopodis pv. citri (Xac). | researchgate.net |
| 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles | Thiazole | Promising cytotoxicity results against human cancer cell lines (MCF-7, HepG-2, and HCT-116). | tandfonline.com |
Development of Macrocyclic Carbazole Structures Incorporating Sulfonamide Linkages
Macrocyclic structures based on the carbazole framework and incorporating sulfonamide linkages have been designed and synthesized, primarily for their potential applications in anion recognition and as antimicrobial agents. These cyclic structures often exhibit unique binding properties due to their pre-organized cavities.
Two carbazole sulfonamide-based macrocycles were synthesized and their anion recognition properties were evaluated. rsc.orgnih.gov It was found that a macrocycle with a 1,3-xylyl linker was able to bind fluoride (B91410) ions strongly and selectively. rsc.orgnih.gov Another study reported two novel carbazole disulfonamide-diamide macrocycles with semi-flexible meta-xylyl linkages that were assessed for their anion binding properties. researchgate.net These macrocycles exhibited strong and selective binding to certain anions. researchgate.net
In addition to anion recognition, carbazole-based macrocyclic diamides with thia and oxy linkages have been synthesized and their inhibitory activity against human pathogenic bacteria and plant pathogenic fungi has been documented. nih.gov
Table 3: Examples of Macrocyclic Carbazole Structures with Sulfonamide Linkages
| Macrocycle Description | Linker | Key Finding | Reference(s) |
|---|---|---|---|
| Carbazole sulfonamide-based macrocycle | 1,3-xylyl linker | Strong and selective binding of fluoride ions. | rsc.orgnih.gov |
| Carbazole disulfonamide-diamide macrocycle | meta-xylyl linkages | Strong and selective binding to CH3COO⁻, PhCOO⁻, and F⁻ ions. | researchgate.net |
| Carbazole based macrocyclic diamides | Thia and oxy linkages | Antibacterial and antifungal activities. | nih.gov |
Exploration of Specific Functional Group Additions (e.g., oxirane, hydrazone, thiazole)
The introduction of specific functional groups, such as oxirane, hydrazone, and thiazole, onto the carbazole-sulfonamide scaffold has been investigated to create derivatives with novel properties.
Hydrazone Derivatives: The synthesis of carbazole derivatives containing a hydrazone moiety has been reported. For example, new 1,2,5-oxadiazine derivatives were prepared starting from carbazole, which involved the formation of a hydrazone intermediate. In another study, a series of carbazole hydrazine-carbothioamide scaffolds were synthesized and evaluated for their antioxidant, anticancer, and antimicrobial activities. nih.govresearchgate.net
Thiazole Derivatives: As mentioned in section 6.2, thiazole-containing carbazole derivatives have been synthesized and evaluated for their cytotoxic activities. tandfonline.com The thiazole ring is known to be a key structural component in many biologically active compounds. nih.gov
Information regarding the specific addition of an oxirane functional group to 9H-carbazole-3-sulfonamide was not prominently found in the searched literature.
Table 4: Examples of Carbazole-Sulfonamide Derivatives with Specific Functional Group Additions
| Functional Group | Compound Class | Reported Activity/Application | Reference(s) |
|---|---|---|---|
| Hydrazone | Carbazole hydrazine-carbothioamides | Antioxidant, anticancer, and antimicrobial activities. | nih.govresearchgate.net |
| Hydrazone | Intermediates for 1,2,5-oxadiazine synthesis | Synthesis of novel heterocyclic compounds. | |
| Thiazole | 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles | Cytotoxic activities against cancer cell lines. | tandfonline.com |
Prodrug Strategies for Carbazole-Sulfonamide Delivery
Prodrug design is a well-established strategy to improve the physicochemical and pharmacokinetic properties of therapeutic agents. nih.gov This approach has been applied to carbazole-sulfonamide derivatives to enhance their delivery and efficacy.
For instance, an L-valine prodrug (7a) and a phosphate prodrug (15a) of carbazole sulfonamide derivatives were developed. nih.gov These prodrugs demonstrated robust in vivo antitumor efficacies with acceptable safety profiles. nih.gov The rationale behind this strategy is to mask a functional group of the parent drug with a promoiety, which is then cleaved in vivo to release the active drug. nih.gov
The sulfonamide group itself has been utilized in prodrug design to improve the properties of other drug classes. nih.gov In the context of carbazole-sulfonamides, the development of water-soluble derivatives through a prodrug approach has been a key focus to overcome solubility issues. researchgate.netnih.gov For example, the synthesis of water-soluble carbazole sulfonamide derivatives has led to compounds with effective tumor growth inhibition in vivo. researchgate.net
Table 5: Examples of Prodrug Strategies for Carbazole-Sulfonamides
| Prodrug Moiety | Parent Compound Class | Key Advantage | Reference(s) |
|---|---|---|---|
| L-valine | Carbazole sulfonamide | Robust in vivo antitumor efficacy. | nih.gov |
| Phosphate | Carbazole sulfonamide | Robust in vivo antitumor efficacy. | nih.gov |
| Phosphate | 7-hydroxy-substituted carbazole sulfonamide | Improved water solubility and potent in vivo antitumor activity. | researchgate.netnih.gov |
Advanced Analytical and Spectroscopic Characterization in 9h Carbazole 3 Sulfonamide Research
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the key functional groups within 9H-carbazole-3-sulfonamide and its analogs. The analysis of vibrational modes confirms the presence of the carbazole (B46965) nucleus, the sulfonamide moiety, and other substituents.
In studies of related carbazole sulfonamide derivatives, FT-IR spectra typically reveal characteristic absorption bands. The N-H stretching vibration of the carbazole ring and the sulfonamide group is observed in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide are strong and distinct, typically appearing near 1330-1340 cm⁻¹ and 1150-1160 cm⁻¹, respectively. ripublication.com Aromatic C-H stretching is generally observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1440-1610 cm⁻¹ range. ripublication.comresearchgate.net
Table 1: Typical FT-IR Vibrational Frequencies for Carbazole Sulfonamide Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Sulfonamide/Carbazole) | Stretching | 3207 - 3215 | ripublication.com |
| S=O (Sulfonamide) | Asymmetric Stretching | 1334 - 1338 | ripublication.com |
| S=O (Sulfonamide) | Symmetric Stretching | 1155 - 1159 | ripublication.com |
These spectral signatures provide a reliable method for confirming the successful synthesis and structural integrity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of carbazole sulfonamides. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of a 9-methyl-9H-carbazole-3-sulfonamide derivative, the protons on the carbazole ring system typically appear as multiplets and doublets in the aromatic region, from approximately 7.20 to 8.50 ppm. nih.gov The proton of the sulfonamide NH group, if present and not exchanged, would be expected to appear as a singlet at a higher chemical shift. nih.gov
The ¹³C NMR spectrum provides complementary information, with carbon signals for the carbazole ring appearing over a wide range from approximately 109 to 143 ppm. nih.gov The specific chemical shifts are influenced by the substitution pattern on the carbazole core.
Table 2: Representative ¹H NMR Chemical Shifts for a 9-Methyl-9H-carbazole-3-sulfonamide Derivative (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Aromatic H | 8.49 | s | - | nih.gov |
| Aromatic H | 8.21 | d | 8.0 | nih.gov |
| Aromatic H | 7.76 | d | 8.8 | nih.gov |
| Aromatic H | 7.70 | d | 8.8 | nih.gov |
| Aromatic H | 7.63 | d | 8.0 | nih.gov |
| Aromatic H | 7.52 | dd | 8.0, 7.2 | nih.gov |
| Aromatic H | 7.26 | t | 7.2 | nih.gov |
Table 3: Representative ¹³C NMR Chemical Shifts for a 9-Methyl-9H-carbazole-3-sulfonamide Derivative (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic C | 142.2 | nih.gov |
| Aromatic C | 141.3 | nih.gov |
| Aromatic C | 126.7 | nih.gov |
| Aromatic C | 124.3 | nih.gov |
| Aromatic C | 121.6 | nih.gov |
| Aromatic C | 121.1 | nih.gov |
| Aromatic C | 120.5 | nih.gov |
| Aromatic C | 119.9 | nih.gov |
| Aromatic C | 109.8 | nih.gov |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.com
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. A characteristic fragmentation pathway for aromatic sulfonamides under collision-induced dissociation is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da. nih.govduke.edu This SO₂ extrusion is a result of intramolecular rearrangement following ionization. nih.gov The stability of the resulting fragment ions can be influenced by substituents on the aromatic ring. nih.gov
Other common fragmentations involve the cleavage of the S-N bond and the S-C bond, leading to ions corresponding to the carbazole moiety and the sulfonamide group, respectively.
Table 4: Predicted m/z Values for Protonated Adducts of 9H-Carbazole-3-sulfonic acid (a related compound)
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 248.03760 |
| [M+Na]⁺ | 270.01954 |
| [M+NH₄]⁺ | 265.06414 |
| [M+K]⁺ | 285.99348 |
Data for the closely related compound 9H-carbazole-3-sulfonic acid. uni.lu
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions. For a derivative, N-(2,6-dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide, XRD analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov
Table 5: Crystallographic Data for a 9-Methyl-9H-carbazole-3-sulfonamide Derivative
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₀H₁₉N₃O₄S | nih.gov |
| Molecular Weight | 397.45 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 13.5078 (2) | nih.gov |
| b (Å) | 7.9272 (1) | nih.gov |
| c (Å) | 20.9276 (3) | nih.gov |
| β (°) | 124.027 (1) | nih.gov |
| Volume (ų) | 1857.20 (4) | nih.gov |
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy is employed to investigate the electronic properties of this compound. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The carbazole moiety is a well-known chromophore with a large conjugated π-system. researchgate.net
Carbazole derivatives typically exhibit strong absorption bands in the UV region, which are assigned to π→π* electronic transitions within the aromatic system. nih.gov Studies on various carbazole compounds show absorption maxima ranging from approximately 260 nm to 410 nm. nih.gov The exact position and intensity of these absorption bands can be modulated by the nature and position of substituents on the carbazole ring. researchgate.net The sulfonamide group can act as an auxochrome, potentially causing a shift in the absorption maxima compared to the unsubstituted carbazole.
Table 6: Absorption Maxima for Representative Carbazole-Based Compounds
| Compound Type | Solvent | Absorption Range (λ_max, nm) | Reference |
|---|---|---|---|
| 2-nitro-3-phenyl-9H-carbazole | CH₂Cl₂ | 260 - 410 | nih.gov |
This technique is fundamental for evaluating the potential of these compounds in applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. ub.edu
Applications and Emerging Research Directions for 9h Carbazole 3 Sulfonamide in Materials Science and Optoelectronics
Utilization as Building Blocks in Organic Electronics
Carbazole (B46965) and its derivatives are widely recognized as versatile building blocks in the field of organic electronics. mdpi.comnbinno.com Their inherent properties, such as high thermal stability, excellent hole-transporting capability, and a rigid, planar structure, make them ideal candidates for constructing complex organic molecules and polymers for electronic devices. nbinno.commdpi.com The functionalization of the carbazole ring at various positions is a key strategy to modulate its electronic structure and, consequently, the properties of the resulting materials. mdpi.comnih.gov
9H-carbazole-3-sulfonamide incorporates the robust carbazole core with a sulfonamide (-SO₂NH₂) group. This functionalization provides reactive sites that can be utilized for polymerization or further chemical modifications, such as through reactions involving the nitrogen atom of the carbazole or the sulfonamide group. nbinno.com This positions this compound as a valuable monomer or intermediate for synthesizing a new generation of organic semiconductors, polymers, and other functional materials tailored for specific electronic applications. nbinno.comnbinno.com These materials are integral to devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.com
Investigations into Optoelectronic Properties and Applications
The optoelectronic properties of carbazole derivatives are central to their application in electronic devices. researchgate.net These properties, including their absorption and emission of light and their electrochemical behavior, are highly tunable through chemical modification. magtech.com.cnresearchgate.net The carbazole unit itself is known for its strong fluorescence and high photoluminescence quantum yield. mdpi.com
The introduction of a sulfonamide group at the 3-position of the carbazole ring is expected to influence its electronic energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The sulfonamide group is electron-withdrawing, which can lead to the formation of donor-acceptor (D-A) type structures within the molecule or in larger systems. researchgate.net This intramolecular charge transfer character is crucial for tuning the emission color in OLEDs and for designing materials with specific energy level alignments for efficient device performance. nih.govmagtech.com.cn While specific experimental data for this compound is not widely available, related studies on carbazole-sulfone compounds show strong ultraviolet absorption and fluorescent emission, suggesting their potential as luminescent materials. researchgate.net
Table 1: General Optoelectronic Properties of Carbazole Derivatives
| Property | Description | Significance in Optoelectronics |
| High Thermal Stability | Resistance to decomposition at high temperatures. | Ensures device longevity and operational stability. mdpi.com |
| Good Hole Transport | Efficient transport of positive charge carriers (holes). | Crucial for the hole transport layer (HTL) in OLEDs and OPVs. mdpi.comnih.gov |
| High Photoluminescence | Efficient emission of light after absorption of photons. | Essential for emissive layers in OLEDs. mdpi.com |
| Tunable Energy Levels | HOMO and LUMO levels can be modified by functionalization. | Allows for energy level engineering to optimize charge injection and transport. mdpi.commagtech.com.cn |
This table provides a general overview of the properties of carbazole derivatives, which are expected to be relevant to this compound.
Role in Charge Transport Materials
One of the most prominent applications of carbazole-based compounds is in charge transport layers, particularly as hole-transporting materials (HTMs) in organic electronic devices. mdpi.comnih.gov The electron-rich nature of the carbazole moiety facilitates the efficient transport of holes. nih.gov The performance of devices such as perovskite solar cells (PSCs) and OLEDs is critically dependent on the properties of the HTM, including its hole mobility, thermal stability, and energy level alignment with adjacent layers. mdpi.commdpi.comresearchgate.net
Derivatives of carbazole have been extensively developed to create amorphous materials with high glass transition temperatures (Tg), which helps to prevent the crystallization of thin films and improves device stability. mdpi.comresearchgate.net The incorporation of a sulfonamide group onto the carbazole scaffold could further enhance these properties by influencing molecular packing and intermolecular interactions. The development of novel carbazole-based HTMs is a key area of research aimed at improving the efficiency and durability of next-generation solar cells and displays. rsc.orgnih.govrsc.org Theoretical studies on some carbazole derivatives have also suggested the potential for ambipolar charge transport, meaning they can transport both holes and electrons, which is a desirable property for certain device architectures. rsc.orgresearchgate.net
Development of Coordination Polymers and Gas-Separation Membranes
The versatility of the carbazole structure extends beyond organic electronics into the realm of coordination chemistry and membrane science. The nitrogen atom in the carbazole ring and the potential for functionalization with coordinating groups make carbazole derivatives interesting ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). For instance, a bent dipyridyl-type ligand based on 3,6-disubstituted carbazole has been used to create novel zinc(II) coordination polymers with unique structures, including helical chains and interlocked molecular Möbius rings. rsc.org Such structures are of interest for their potential applications in areas like gas storage and catalysis.
In the field of membrane technology, carbazole-based polymers are being explored for gas separation. mdpi.comdistantreader.org Polyimides containing carbazole units have been synthesized and fabricated into membranes that show promising selectivity for gas pairs like O₂/N₂ and CO₂/CH₄. figshare.comkisti.re.kr The rigidity of the carbazole unit can enhance the selectivity of the membrane, while the potential for hydrogen bonding through the N-H group or a sulfonamide substituent could further influence the polymer chain packing and the membrane's separation performance. figshare.com The development of advanced membranes is crucial for energy-efficient industrial gas separations. researchgate.net
Exploration in Non-Linear Optical (NLO) Devices
Materials with strong non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. rsc.org Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit large second-order NLO responses (high first hyperpolarizability, β). The carbazole group can act as an effective electron donor, and when combined with an electron-accepting group through a π-conjugated bridge, significant NLO activity can be achieved. rsc.org
The sulfonamide group has electron-withdrawing characteristics, suggesting that this compound could serve as a precursor for or a component of NLO-active materials. nih.gov Theoretical and experimental studies on various carbazole derivatives have demonstrated their potential for NLO applications. rsc.orgnih.gov For example, investigations into a synthesized carbazole derivative, 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, revealed high-order NLO properties, indicating its potential for use in optical devices. du.ac.irdu.ac.ir The strategic design of molecules incorporating carbazole and sulfonamide functionalities could lead to the development of novel materials with enhanced NLO responses.
Future Perspectives in Supramolecular Chemistry and Advanced Materials
The future of advanced materials lies in the precise control of molecular architecture and intermolecular interactions, a field known as supramolecular chemistry. The functional groups present in this compound—specifically the N-H group of the carbazole and the -SO₂NH₂ group—are capable of forming hydrogen bonds. This makes the molecule an excellent candidate for building self-assembling supramolecular structures such as gels, liquid crystals, and other ordered systems. These non-covalent interactions can be used to direct the formation of materials with tailored properties and functions.
The ongoing research into carbazole derivatives continues to unlock new possibilities. nih.gov The development of innovative synthetic methods will provide access to a wider range of functionalized carbazoles, enabling the creation of materials with improved performance for existing applications and the exploration of entirely new technological domains. polyu.edu.hk From hyper-cross-linked polymers for gas adsorption to advanced polymers for photovoltaics, the carbazole scaffold, as exemplified by this compound, remains a highly promising platform for the future of materials science. polyu.edu.hkrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
